![molecular formula C14H12O6 B13809638 (1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoeleutherin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in the presence of a base can yield isoeleutherin .
Industrial Production Methods
Industrial production of isoeleutherin typically involves the extraction and purification from natural sources, such as the bulbs of Eleutherine bulbosa. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Isoeleutherin undergoes various chemical reactions, including:
Oxidation: Isoeleutherin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of isoeleutherin can yield hydroquinone derivatives.
Substitution: Isoeleutherin can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Isoeleutherin has a wide range of scientific research applications:
Chemistry: Isoeleutherin is used as a precursor for the synthesis of various bioactive compounds.
Biology: It is studied for its role in modulating immune responses and its potential as an antifungal and antiviral agent.
Medicine: Isoeleutherin is investigated for its anticancer properties and its ability to inhibit tumor growth.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Isoeleutherin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, isoeleutherin modulates immune responses by affecting T-helper cell activity .
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- (3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]Dodecane-2,8-Dione
- 5-Bromo-benzo[de]isochromene-1,3-dione
Uniqueness
Isoeleutherin is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and its ability to undergo a variety of chemical reactions. Its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties, further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H12O6 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14-/m0/s1 |
InChI Key |
NNXPHSFVRRTOJM-UWORMDEDSA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Canonical SMILES |
CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


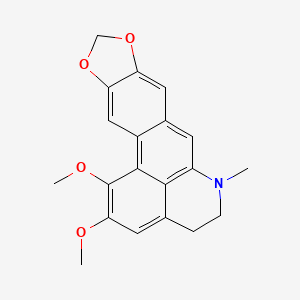
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
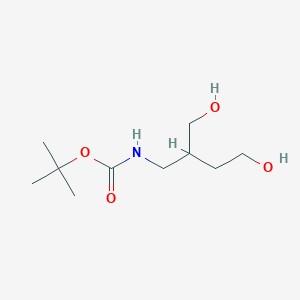
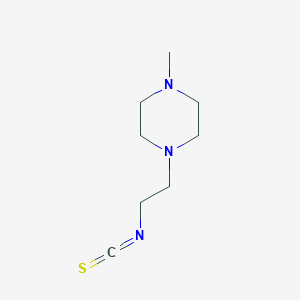
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
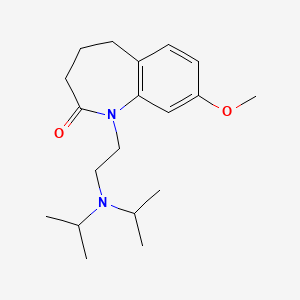
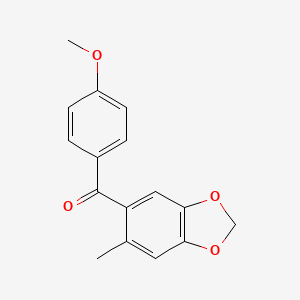
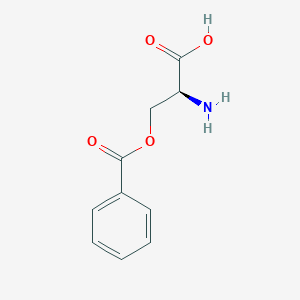
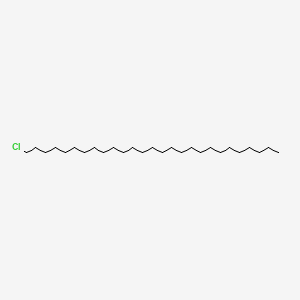
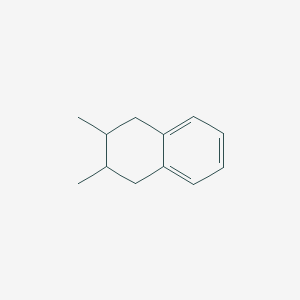
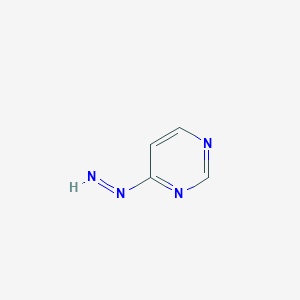
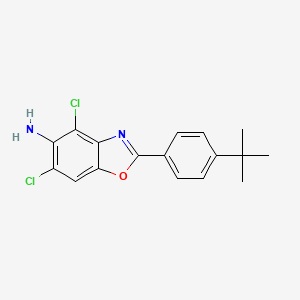
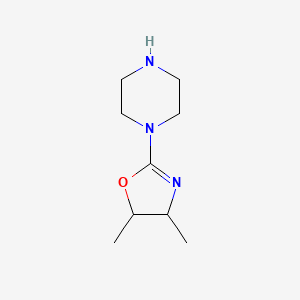
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
